9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
Overview
Description
9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a useful research compound. Its molecular formula is C21H16N2O3S2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(3-methoxyphenyl)-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is 408.06023472 g/mol and the complexity rating of the compound is 793. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound's synthesis and its derivatives have been explored through various chemical reactions. Studies have shown methods for the creation of similar heterocyclic compounds, which are crucial in developing pharmaceuticals and advanced materials. For instance, research on heterocyclic quinones, including the synthesis of related structures, has shed light on the methodologies for constructing complex molecules with potential bioactive properties. Such methods involve oxidation reactions and the exploration of nucleophilic substitutions to introduce different functional groups (Helissey et al., 1987; Kanazawa et al., 1985).
Potential Applications in Medicinal Chemistry
The structural motif of this compound is found in various molecules with significant biological activities. Research into similar compounds has identified potential applications in developing new therapeutic agents. For example, novel heterocyclic systems based on related structural frameworks have been synthesized, showing promise as broad-spectrum antibacterial agents effective against resistant strains like MRSA (Hashimoto et al., 2007). These studies highlight the importance of such compounds in addressing the need for new antibiotics in the face of growing antibiotic resistance.
Contributions to Materials Science
The unique electronic and structural properties of this compound and its analogs make them candidates for materials science applications, particularly in the development of organic electronic devices such as solar cells. Research into related heterocyclic compounds has led to the creation of conjugated polymers with high photovoltages, demonstrating the potential of these molecules in photovoltaic materials (Xu et al., 2015). Such developments underscore the versatility of these compounds in contributing to renewable energy technologies.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-21(2)18-15(13-8-5-9-14-16(13)22(21)19(25)17(14)24)20(27)23(28-18)11-6-4-7-12(10-11)26-3/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVJLZGXLOCQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC=C3)C(=S)N(S2)C5=CC(=CC=C5)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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